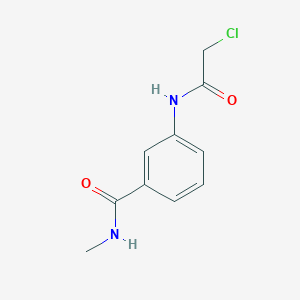

3-(2-chloroacetamido)-N-methylbenzamide

Description

3-(2-Chloroacetamido)-N-methylbenzamide is a chloroacetamide derivative characterized by a benzamide backbone substituted with a 2-chloroacetamido group at the meta position and an N-methyl group. This compound has been explored in medicinal chemistry and synthetic organic research due to its reactive chloroacetamido moiety, which enables diverse functionalization for drug design and chemical synthesis . While its commercial availability is currently listed as discontinued, its structural features and applications remain relevant for comparative studies .

Properties

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-12-10(15)7-3-2-4-8(5-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXIJTJRTZUUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N-methylbenzamide typically involves the reaction of 3-amino-N-methylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetamido)-N-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamido group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can be used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

Nucleophilic substitution: Substituted benzamides with various functional groups.

Hydrolysis: Amine and carboxylic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-chloroacetamido)-N-methylbenzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetamido)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antibacterial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues of N-Methylbenzamides with Chloroacetamido Groups

Chloroacetamido-substituted benzamides are a class of compounds with variations in substituent positions and functional groups. Key analogues include:

Table 1: Structural and Functional Comparison

Key Observations :

- Reactivity : The chloroacetamido group (-NHCOCH₂Cl) is a reactive handle for nucleophilic substitution, enabling conjugation with amines, thiols, or heterocycles .

- Biological Activity: Substitution at the acetamido position significantly impacts efficacy. For example, replacing chloro with morpholino (as in the anti-TB compound) improves Mycobacterium tuberculosis inhibition .

Functional Analogues in Drug Design

Chloroacetamido benzamides have been modified for diverse therapeutic targets:

Anti-Tuberculosis Agents

- 3-(2-Chloroacetamido) Benzoic Acid Derivatives : Intermediate compounds showed MIC values of 25 µg/mL against M. tuberculosis H37Rv, outperforming parent molecules (MIC: 100 µg/mL) .

- Optimized Derivatives : Introducing piperazine substituents (e.g., 3-(2-(4-phenylpiperazin-1-yl)acetamido) benzoic acid) enhanced docking scores (-9.9) and reduced MIC to 1.6 µg/mL .

SARS-CoV-2 Inhibitors

- Peptidomimetic Derivatives : Compounds like (S)-N-benzyl-2-((S)-2-(2-chloroacetamido)-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanamide (19) were synthesized as dual cathepsin-L/main protease inhibitors, highlighting the role of chloroacetamido in antiviral design .

Biological Activity

3-(2-chloroacetamido)-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its chloroacetamido and N-methyl functional groups, is a derivative of benzamide and has implications in medicinal chemistry, particularly in the context of drug design and development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 224.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 20 | Cell cycle arrest in G2/M phase |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by Rani et al. (2014) evaluated the effects of various benzamide derivatives, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a clear dose-dependent response observed.

- Antimicrobial Resistance Study : Another investigation focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that it could serve as a potential therapeutic agent to combat resistant infections, with further research warranted to explore its mechanism of action.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in an increase in cells arrested at the G2/M phase, indicating its potential role in disrupting normal cell cycle progression.

- Apoptotic Pathways : Western blot analysis showed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 following treatment, supporting its role in inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.